1,3-Bis(3-trichlorosilylpropoxy)-2-decyloxypropane
Overview
Description
1,3-Bis(3-trichlorosilylpropoxy)-2-decyloxypropane is an organosilicon compound characterized by the presence of trichlorosilyl groups attached to a propane backbone. This compound is known for its unique properties, including its ability to form self-assembled monolayers on various substrates, making it valuable in surface modification and material science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,3-Bis(3-trichlorosilylpropoxy)-2-decyloxypropane typically involves the reaction of 1,3-dichloropropane with trichlorosilane in the presence of a catalyst. The reaction conditions often include:
Temperature: The reaction is usually carried out at elevated temperatures, around 60-80°C.
Catalyst: A Lewis acid catalyst, such as aluminum chloride, is commonly used to facilitate the reaction.
Solvent: Anhydrous solvents like toluene or dichloromethane are used to maintain an inert atmosphere and prevent hydrolysis of the trichlorosilane groups.
Industrial Production Methods
In industrial settings, the production of this compound is scaled up using continuous flow reactors. This allows for better control over reaction parameters and improved yield. The process involves:
Continuous Addition: Reactants are continuously added to the reactor to maintain a steady state.
Temperature Control: Precise temperature control is maintained to ensure optimal reaction conditions.
Purification: The product is purified using distillation or chromatography to remove any unreacted starting materials and by-products.
Chemical Reactions Analysis
Types of Reactions
1,3-Bis(3-trichlorosilylpropoxy)-2-decyloxypropane undergoes various chemical reactions, including:
Hydrolysis: The trichlorosilyl groups can be hydrolyzed to form silanols, which can further condense to form siloxane bonds.
Substitution: The chlorine atoms in the trichlorosilyl groups can be substituted with other nucleophiles, such as alkoxides or amines.
Oxidation: The compound can undergo oxidation reactions, particularly at the silicon centers, leading to the formation of silanols or siloxanes.
Common Reagents and Conditions
Hydrolysis: Water or aqueous solutions are used under acidic or basic conditions to hydrolyze the trichlorosilyl groups.
Substitution: Nucleophiles like alcohols, amines, or thiols are used in the presence of a base to facilitate substitution reactions.
Oxidation: Oxidizing agents such as hydrogen peroxide or peracids are used to oxidize the silicon centers.
Major Products Formed
Silanols: Formed from the hydrolysis of trichlorosilyl groups.
Siloxanes: Formed from the condensation of silanols.
Substituted Silanes: Formed from substitution reactions with various nucleophiles.
Scientific Research Applications
1,3-Bis(3-trichlorosilylpropoxy)-2-decyloxypropane has several scientific research applications, including:
Surface Modification: Used to create self-assembled monolayers on substrates, enhancing properties like hydrophobicity, adhesion, and corrosion resistance.
Material Science: Employed in the synthesis of advanced materials, such as nanocomposites and hybrid materials, due to its ability to form strong bonds with inorganic surfaces.
Biology and Medicine: Investigated for use in biomedical devices and drug delivery systems, where surface properties are crucial for biocompatibility and functionality.
Industrial Applications: Utilized in coatings, adhesives, and sealants to improve performance and durability.
Mechanism of Action
The mechanism of action of 1,3-Bis(3-trichlorosilylpropoxy)-2-decyloxypropane involves the formation of strong covalent bonds between the trichlorosilyl groups and the substrate surface. This process typically includes:
Hydrolysis: The trichlorosilyl groups hydrolyze to form silanols.
Condensation: The silanols condense to form siloxane bonds with the substrate, creating a stable and durable coating.
Molecular Targets and Pathways: The primary molecular targets are the hydroxyl groups on the substrate surface, which react with the silanols to form siloxane bonds.
Comparison with Similar Compounds
Similar Compounds
1,3-Bis(3-trimethoxysilylpropoxy)-2-decyloxypropane: Similar structure but with trimethoxysilyl groups instead of trichlorosilyl groups.
1,3-Bis(3-triethoxysilylpropoxy)-2-decyloxypropane: Contains triethoxysilyl groups, offering different reactivity and hydrolysis rates.
Uniqueness
1,3-Bis(3-trichlorosilylpropoxy)-2-decyloxypropane is unique due to its trichlorosilyl groups, which provide higher reactivity and stronger bonding capabilities compared to trimethoxysilyl or triethoxysilyl analogs. This makes it particularly valuable in applications requiring robust and durable surface modifications.
Properties
IUPAC Name |
trichloro-[3-[2-decoxy-3-(3-trichlorosilylpropoxy)propoxy]propyl]silane | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H38Cl6O3Si2/c1-2-3-4-5-6-7-8-9-14-28-19(17-26-12-10-15-29(20,21)22)18-27-13-11-16-30(23,24)25/h19H,2-18H2,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UCVAQKYRBQCHRV-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCOC(COCCC[Si](Cl)(Cl)Cl)COCCC[Si](Cl)(Cl)Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H38Cl6O3Si2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10700640 | |
Record name | 1,1,1,13,13,13-Hexachloro-7-(decyloxy)-5,9-dioxa-1,13-disilatridecane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10700640 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
583.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
862912-02-5 | |
Record name | 1,1,1,13,13,13-Hexachloro-7-(decyloxy)-5,9-dioxa-1,13-disilatridecane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10700640 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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